

Reported ENPP1 Inhibitors in Research

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Compound Focus: Enpp-1-IN-17

Cat. No.: S12865058

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Inhibitor Name	Type / Origin	Key Characteristics / Mechanisms	Reported Status / Findings
ISM5939 [1] [2]	Small molecule (AI-designed)	Orally bioavailable; selective ENPP1 inhibitor; stabilizes extracellular cGAMP.	Preclinical; synergizes with anti-PD-1/PD-L1 & chemotherapy in murine models [1] [2].
STF-1623 [3]	Small molecule	High potency (IC50: 0.6 nM human, 0.4 nM mouse); ultralong drug-target residence time in tumors.	Preclinical (preprint); shows efficacy with anti-PD-1/PD-L1 and radiation; tumor-specific targeting [3].
VH Domains [4]	Single-domain antibody (Biologic)	First biologic inhibitors; allosterically inhibit cGAMP & ATP hydrolysis; can be engineered into multispecific formats.	Research phase; cryo-EM structure solved; engineered into a bispecific anti-PD-L1 fusion [4].
Fernandoa adenophylla Compound [5]	Natural product (plant-derived)	Methyl 1,2-dihydroxy-2-(3-methylbut-2-enyl)-3-oxoindene-1-carboxylate identified as a potent inhibitor.	Early research; in vitro testing and computational predictions performed [5].

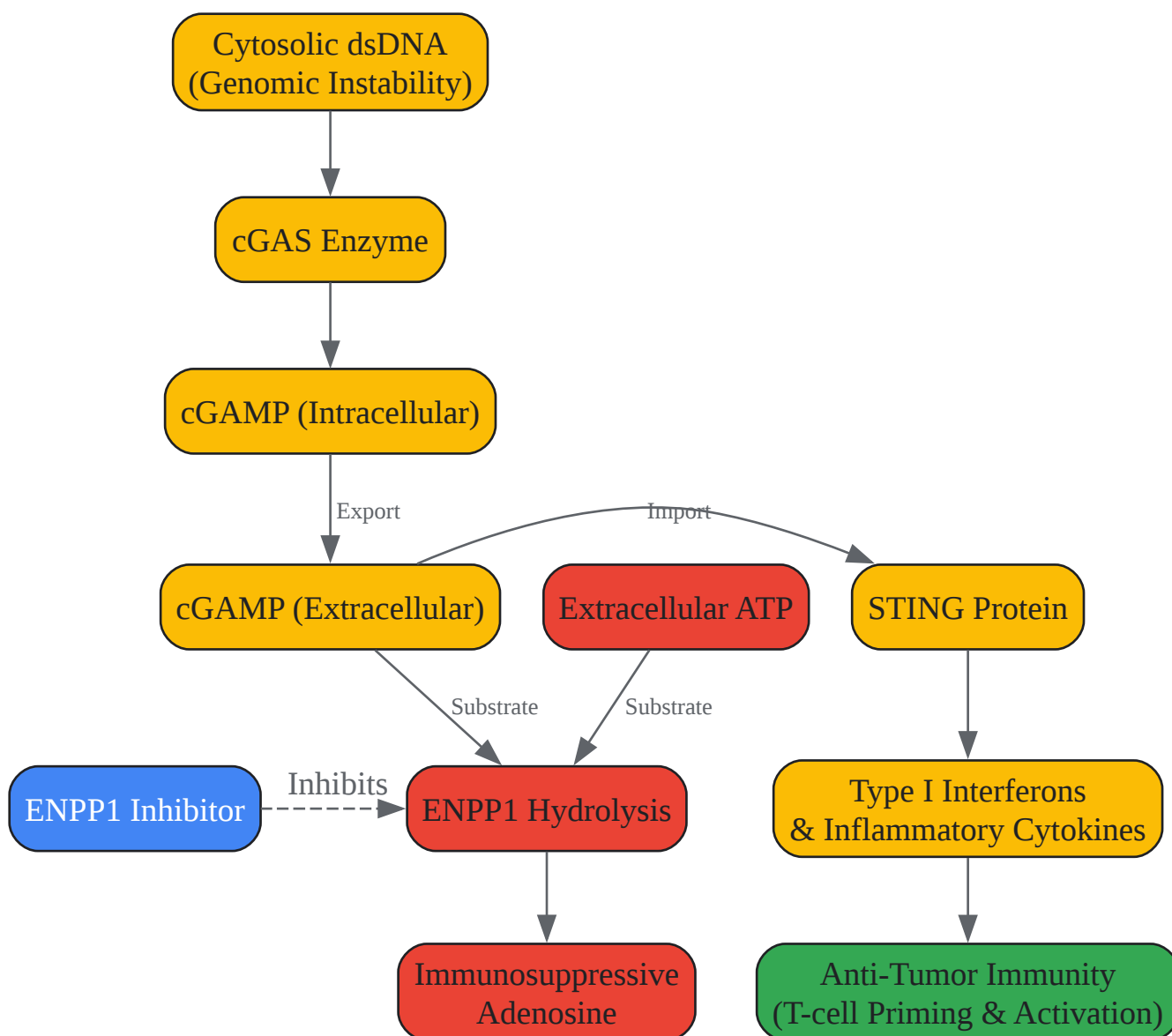
Experimental Insights into ENPP1 Inhibition

For a comprehensive guide, detailed experimental protocols are essential. Here are methodologies cited in the research for evaluating ENPP1 inhibitors.

- **High-Throughput Screening (HTS) Assays:** **Research into ENPP1 inhibitors often utilizes HTS techniques. AlphaScreen technology** is one method used to develop assays for identifying small-molecule inhibitors of enzymes like ENPP1 in a 1536-well plate format [6]. Another approach involves generating an **inhibitor concentration gradient within a microchannel** to rapidly measure enzyme inhibition [7].
- **Kinetic and Binding Studies:** Understanding the mechanism of inhibition requires detailed kinetic analysis.
 - The **kinetic mechanism of the ENPP1 ATPase** has been characterized, showing that ATP cleavage and P_i release are rapid, while AMP product release is slow and rate-limiting. The enzyme is also subject to **product inhibition by AMP** [8].
 - For advanced candidates, techniques like **Surface Plasmon Resonance (SPR)** are used to quantify binding affinity (K_D) and dissociation rates (k_{off}), which helps explain long tumor residence times, as seen with STF-1623 [3].
- **Cellular and In Vivo Efficacy Models:** Proof of concept for ENPP1 inhibitors is typically established in immune-oncology models.
 - **In vitro cell-based assays** measure the inhibition of cGAMP or ATP hydrolysis and the subsequent induction of interferon-beta (IFN β) in both human and mouse cell lines [2].
 - **Syngeneic mouse models** (e.g., MC38, CT26) are used for in vivo testing. Studies often evaluate the inhibitor as a single agent and in combination with immune checkpoint blockers (e.g., anti-PD-1, anti-PD-L1). Key readouts include tumor growth inhibition, tumor regression, and immune cell infiltration [1] [2] [3].

ENPP1 Signaling Pathway and Inhibition Logic

The diagram below outlines the role of ENPP1 in the tumor microenvironment and the logical rationale for its inhibition.



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The core logic of ENPP1 inhibition in cancer immunotherapy involves blocking the hydrolysis of extracellular cGAMP to promote STING-mediated anti-tumor immunity, while simultaneously reducing the production of immunosuppressive adenosine [1] [2] [3].

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